Compound Name and Classification
The compound [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine, also known by its CAS number 1856046-90-6, is classified as an organic amine. It features significant structural components including a pyrazole and a pyrrole, which are both five-membered heterocyclic compounds containing nitrogen atoms. The molecular formula of this compound is with a molecular weight of approximately 254.76 g/mol .
Synthesis Methods
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step chemical reactions. One common method includes the reaction of 1-ethyl-1H-pyrazole with an appropriate aldehyde or ketone derivative of 1-methyl-1H-pyrrole in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require controlled temperatures to ensure high yield and purity of the final product.
Technical Details
The synthesis can be performed under inert atmosphere conditions to prevent oxidation or moisture interference. Solvents like dimethylformamide or tetrahydrofuran are often used to facilitate the reaction, and purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Structure Data
The molecular structure of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can be represented using various structural formulas, including InChI and SMILES notations:
InChI=1S/C12H19N4/c1-3-14-12(4-2)10-16(15)11(13)5-6-17(10)7/h3,5,10,14H,2,4,6,7,13H2,1H3
CCN1C(=CC=N1)CNCC2=CN(C)C=N2
The compound features a pyrazole ring connected to a pyrrole ring through a methylene bridge, showcasing its complex heterocyclic nature .
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can participate in several chemical reactions:
Technical Details
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice are critical for achieving desired outcomes.
The mechanism of action for [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with biological targets at the molecular level. The pyrazole and pyrrole rings can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites or receptor binding sites. This dual interaction may modulate enzymatic activity or receptor signaling pathways, leading to potential therapeutic effects .
Physical Properties
While specific physical properties such as density and melting point are not readily available, the compound's molecular weight is approximately 254.76 g/mol, indicating it is likely to be a solid at room temperature.
Chemical Properties
The compound is expected to exhibit basicity due to the presence of the amine group, making it soluble in polar solvents. Its reactivity profile suggests it can undergo various transformations typical of amines and heterocycles .
Scientific Uses
[(1-Ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine has potential applications in several scientific fields:
This compound's unique structural features make it valuable for further research in drug discovery and development processes.
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0